1-(2-isocyanoethyl)-4-methoxybenzene
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Overview
Description
2-(4-Methoxyphenyl)ethylisocyanide is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of an isocyanide group attached to a 2-(4-methoxyphenyl)ethyl moiety. Isocyanides are known for their unique reactivity due to the dichotomy between carbenoid and triple bond characters, making them valuable in various chemical reactions .
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)ethylisocyanide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide under basic conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scales and higher yields.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include isocyanates, amines, and substituted derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)ethylisocyanide has several applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles and multicomponent reactions (IMCRs), such as the Ugi reaction.
Biology: This compound is utilized in proteomics research for labeling and detecting proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethylisocyanide involves its reactivity as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, forming stable complexes and facilitating chemical transformations. The compound’s unique reactivity is attributed to the presence of a nucleophilic terminal carbon and an electrophilic terminal carbon, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)ethylisocyanide can be compared with other isocyanides such as phenylethyl isocyanide and 2-isocyanopyrimidine. While all these compounds share the isocyanide functional group, 2-(4-Methoxyphenyl)ethylisocyanide is unique due to the presence of a methoxy group on the phenyl ring, which can influence its reactivity and interactions . Similar compounds include:
- Phenylethyl isocyanide
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
These compounds exhibit different reactivities and applications based on their structural differences and functional groups.
Properties
IUPAC Name |
1-(2-isocyanoethyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUZGARTMXQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332316 |
Source
|
Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112057-91-7 |
Source
|
Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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